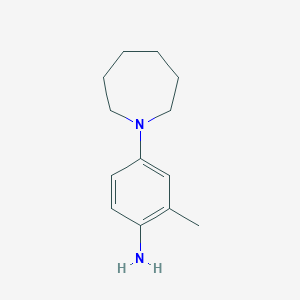

4-(Azepan-1-yl)-2-methylaniline

Description

Structure

2D Structure

Properties

IUPAC Name |

4-(azepan-1-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-10-12(6-7-13(11)14)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQTUFZBZLFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655960 | |

| Record name | 4-(Azepan-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847455-22-5 | |

| Record name | 4-(Azepan-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physico-chemical properties of 4-(Azepan-1-yl)-2-methylaniline

An In-depth Technical Guide to the Physico-chemical Properties of 4-(Azepan-1-yl)-2-methylaniline

Executive Summary

This technical guide provides a comprehensive overview of the core physico-chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It synthesizes theoretical predictions with established analytical methodologies, offering a practical framework for the empirical characterization of this compound. The guide details the structural and spectroscopic profile, core physical properties, and robust, step-by-step protocols for analytical determination using modern chromatographic and spectroscopic techniques. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and grounded in authoritative scientific principles.

Compound Identification and Structure

This compound is a tertiary aromatic amine derivative. Its structure consists of a 2-methylaniline core substituted at the 4-position with a seven-membered azepane ring. This unique combination of a substituted aniline and a saturated heterocyclic moiety dictates its chemical behavior and physical properties.

-

IUPAC Name: this compound

-

CAS Number: 847455-22-5[1]

-

Molecular Formula: C₁₃H₂₀N₂

-

Molecular Weight: 204.31 g/mol [2]

Chemical Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Core Physico-chemical Characteristics

Direct experimental data for this compound is not extensively published. The following table summarizes known information and includes predicted values for key properties based on its chemical structure and data from analogous compounds. These parameters are critical for applications in medicinal chemistry and materials science, influencing factors such as solubility, bioavailability, and reactivity.

| Property | Value / Predicted Range | Significance in Research & Development |

| Physical State | Expected to be a viscous liquid or low-melting solid, colorless to yellow/brown. | Affects handling, storage, and formulation. Aromatic amines often darken upon exposure to air and light[3]. |

| Boiling Point | Predicted: 341.4 ± 35.0 °C | Defines purification conditions (e.g., distillation) and thermal stability. Prediction is based on the related compound 4-(azepan-2-yl)aniline[4]. |

| Melting Point | Not available. | Crucial for identification, purity assessment, and understanding crystalline packing. |

| Density | Predicted: 1.019 ± 0.06 g/cm³ | Important for formulation, reaction stoichiometry, and solvent selection. Prediction is based on the related compound 4-(azepan-2-yl)aniline[4]. |

| pKa | Predicted: 10.92 ± 0.40 | Governs the ionization state at a given pH, which is critical for solubility, membrane permeability, and receptor binding. The high predicted pKa is for the protonated azepane nitrogen, indicating it is a strong base[4]. |

| LogP (Octanol/Water) | Predicted: ~2.5 - 3.5 | The partition coefficient is a key indicator of lipophilicity, influencing ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug development. |

| Solubility | Expected to be poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane. | Directly impacts formulation strategies, bioavailability, and the choice of solvents for analytical and synthetic procedures. |

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific spectra for this compound are not publicly available, a theoretical profile can be predicted based on its constituent functional groups.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

Aromatic Protons (δ 6.5-7.5 ppm): The protons on the aniline ring will appear in this region. Due to substitution, they will exhibit complex splitting patterns (doublets and doublets of doublets).

-

Azepane Ring Protons (δ 1.5-3.5 ppm): The 12 protons on the saturated azepane ring will likely appear as a series of broad, overlapping multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (N-CH₂) will be shifted downfield (closer to 3.5 ppm).

-

Methyl Protons (δ 2.0-2.5 ppm): The methyl group attached to the aniline ring will present as a sharp singlet.

-

Amine Protons (δ 3.5-5.0 ppm): The -NH₂ protons will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. This peak will disappear upon a D₂O exchange experiment.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom:

-

Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the carbons of the substituted benzene ring.

-

Azepane Carbons (δ 25-55 ppm): Signals for the six carbons of the azepane ring will be found in the aliphatic region. The carbons bonded to the nitrogen will be the most downfield in this group.

-

Methyl Carbon (δ 15-25 ppm): A single signal for the methyl carbon will appear in the high-field region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretching (3300-3500 cm⁻¹): The primary amine (-NH₂) will show two characteristic sharp-to-medium bands in this region.

-

C-H Stretching (2850-3100 cm⁻¹): This region will contain signals for both aromatic (sp²) and aliphatic (sp³) C-H bonds.

-

C=C Stretching (1500-1600 cm⁻¹): Aromatic ring skeletal vibrations will appear in this fingerprint region.

-

C-N Stretching (1250-1350 cm⁻¹): The stretching vibration for the aromatic amine C-N bond is expected here.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 204.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of alkyl fragments from the azepane ring and cleavage of the C-N bond connecting the ring to the aniline moiety.

Methodologies for Empirical Characterization

To obtain accurate data, validated analytical methods are essential. The following section details proven protocols for the analysis of aromatic amines, which are directly applicable to this compound.[5]

Chromatographic Analysis for Purity and Quantification

Chromatography separates the analyte from impurities, allowing for precise quantification and purity assessment.

Caption: General workflow for chromatographic analysis.

This method is ideal for determining the purity of non-volatile compounds like the target analyte.

-

Instrumentation: An HPLC system with a UV detector is required.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is recommended for optimal separation.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for the aniline chromophore, typically around 235-254 nm.[6]

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase organic component at ~1 mg/mL. Dilute to create working standards and test samples (e.g., 10-100 µg/mL).

-

Analysis: Inject 10-20 µL of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization can improve the chromatographic properties of amines.[5][7]

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Derivatization (Recommended): To improve peak shape and thermal stability, the primary amine can be derivatized. A common method involves acylation with an agent like heptafluorobutyric anhydride.[7]

-

Column: A fused silica capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

MS Detection: Operate in full scan mode to identify the compound and any impurities based on their mass spectra. Use selected ion monitoring (SIM) for enhanced sensitivity in quantification.

Determination of pKa

The pKa is a measure of the acidity of a compound's conjugate acid. For an amine, it reflects the compound's basicity. Potentiometric titration is a classic and reliable method.

Caption: Workflow for pKa determination via potentiometric titration.

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If solubility is low, a water/methanol co-solvent system can be used, and the apparent pKa can be extrapolated back to 0% organic solvent.

-

Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Data Collection: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH of the solution after each addition.

-

Analysis: Plot the pH value (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the amine has been neutralized (the half-equivalence point). This point corresponds to the flattest region of the buffer zone in the titration curve.

Conclusion

This compound is a complex aromatic amine whose physico-chemical properties are dictated by its unique structural features. While comprehensive experimental data is limited in public literature, this guide establishes a robust framework for its characterization. By combining structural predictions with validated analytical protocols for chromatography, spectroscopy, and physical constant determination, researchers can confidently and accurately determine the empirical data necessary for applications in drug discovery, chemical synthesis, and materials science. The methodologies outlined herein provide a clear path for generating the high-quality data required for regulatory submissions and advanced research initiatives.

References

- 1. This compound | 847455-22-5 [sigmaaldrich.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(azepan-2-yl)aniline CAS#: 1503293-69-3 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. series.publisso.de [series.publisso.de]

A Comprehensive Technical Guide to 4-(Azepan-1-yl)-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth guide provides a technical overview of 4-(Azepan-1-yl)-2-methylaniline, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, synthesis, potential applications, and safety considerations, designed to empower researchers in their scientific endeavors.

Chemical Identity and Properties

CAS Number: 847455-22-5

IUPAC Name: this compound

The structure of this compound incorporates a substituted aniline core, a foundational scaffold in numerous pharmacologically active molecules, with a seven-membered azepane ring. This combination imparts a unique three-dimensional conformation that can be pivotal for molecular interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂ | Inferred |

| Molecular Weight | 204.32 g/mol | |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several modern synthetic strategies. The choice of method will depend on the available starting materials, desired scale, and laboratory capabilities. The most prominent and versatile method for this class of compounds is the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: The Gold Standard for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2][3] This reaction offers high functional group tolerance and broad substrate scope, making it ideal for the synthesis of complex amines like this compound.[1]

Reaction Scheme:

A conceptual workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Exemplary):

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 4-bromo-2-methylaniline or 4-iodo-2-methylaniline) (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).

-

Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.5-2.0 eq) and the solvent (e.g., anhydrous toluene or dioxane).

-

Amine Addition: Introduce azepane (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[3]

Nucleophilic Aromatic Substitution (SNAr): A Classical Alternative

Nucleophilic aromatic substitution is another viable, albeit potentially more limited, approach. This method typically requires a strongly electron-withdrawing group (such as a nitro group) ortho or para to a good leaving group (like a halide) to facilitate the reaction.

Reaction Scheme:

A two-step synthetic pathway via SNAr and reduction.

Detailed Experimental Protocol (Exemplary):

-

SNAr Reaction: In a round-bottom flask, dissolve the activated aryl halide (e.g., 1-fluoro-2-methyl-4-nitrobenzene) (1.0 eq) in a polar aprotic solvent such as DMF or DMSO. Add a base, such as potassium carbonate (2.0 eq), followed by azepane (1.2 eq). Heat the reaction mixture (e.g., to 100-150 °C) and monitor for completion. After cooling, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

Reduction of the Nitro Group: The resulting nitro-substituted intermediate is then dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a catalyst for hydrogenation (e.g., 10% Pd/C) is added. The reaction is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reduction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, this compound.

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are of significant interest in the field of drug discovery. Azepane-containing compounds have demonstrated a wide range of pharmacological activities, and more than 20 have been approved by the FDA for various therapeutic uses.[4] The aniline core is a well-established pharmacophore in numerous drug classes. The unique combination in this molecule could be explored for the development of novel therapeutic agents targeting a variety of diseases.[4]

Furthermore, N-aryl azepanes are being investigated for their properties in materials science, including their potential use in the development of organic light-emitting diodes (OLEDs) and other functional materials.[5]

Safety and Toxicological Profile

As a substituted aniline, this compound should be handled with care, assuming a toxicological profile similar to other compounds in this class until specific data is available.

General Hazards of Substituted Anilines:

-

Toxicity: Substituted anilines can be toxic if inhaled, ingested, or absorbed through the skin.[6]

-

Methemoglobinemia: A primary toxic effect of many anilines is the induction of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[7]

-

Organ Toxicity: Long-term exposure to certain anilines may cause damage to the liver, kidneys, and spleen.

-

Carcinogenicity: Aniline is classified as a probable human carcinogen (Group B2) by the EPA.[8]

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

Key toxicological pathways associated with substituted anilines. [7]

Conclusion

This compound is a compound with considerable potential for further investigation in both academic and industrial research settings. Its synthesis is achievable through robust and well-established methodologies like the Buchwald-Hartwig amination. The presence of the azepane and substituted aniline moieties suggests a rich field of possibilities for its application in drug discovery and materials science. As with all chemical research, a thorough understanding of and adherence to appropriate safety protocols is paramount when working with this and related compounds.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. benchchem.com [benchchem.com]

- 8. epa.gov [epa.gov]

Spectroscopic data for 4-(Azepan-1-yl)-2-methylaniline (NMR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Azepan-1-yl)-2-methylaniline

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a substituted aromatic amine incorporating a seven-membered azepane ring. Given the prevalence of both aniline and azepane motifs in pharmacologically active compounds, a robust understanding of their spectroscopic signatures is paramount for researchers in medicinal chemistry and drug development.[1] This document outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound. It moves beyond a simple data listing to explain the structural basis for the predicted spectral features, offering insights into the causal relationships between molecular structure and spectroscopic output. Furthermore, this guide provides detailed, field-proven experimental protocols for acquiring high-fidelity NMR and MS data, ensuring that researchers can confidently verify the structure and purity of this and structurally related molecules.

Introduction: The Structural and Analytical Significance of this compound

This compound (Molecular Formula: C₁₃H₂₀N₂, Molecular Weight: 204.31 g/mol ) is a molecule that combines two key structural features: a substituted aniline core and a saturated azepane heterocycle. The azepane ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs due to its ability to confer unique three-dimensional conformations that can enhance binding affinity and selectivity for biological targets.[1] The substituted aniline portion, meanwhile, is a cornerstone of countless pharmaceutical agents.

The unambiguous characterization of such molecules is the bedrock of any drug discovery program. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal analytical techniques for elucidating and confirming molecular structures. NMR provides a detailed map of the carbon-hydrogen framework, while MS offers precise molecular weight information and reveals structural details through controlled fragmentation. This guide provides a predictive analysis of the key spectroscopic data points for this compound, serving as a benchmark for researchers synthesizing or working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unrivaled in its ability to provide detailed information about the connectivity and chemical environment of atoms within a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound, explaining the rationale for the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, methyl, azepane, and amine protons. The chemical environment of each proton dictates its resonance frequency (chemical shift).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-a | ~6.75 | d (J ≈ 8.5 Hz) | 1H | Aromatic CH |

| H-b | ~6.65 | dd (J ≈ 8.5, 2.5 Hz) | 1H | Aromatic CH |

| H-c | ~6.60 | d (J ≈ 2.5 Hz) | 1H | Aromatic CH |

| H-d | ~3.60 | br s | 2H | Aniline NH₂ |

| H-e | ~3.25 | t (J ≈ 6.0 Hz) | 4H | Azepane α-CH₂ (N-CH₂) |

| H-f | ~2.15 | s | 3H | Methyl CH₃ |

| H-g | ~1.75 | m | 4H | Azepane β-CH₂ |

| H-h | ~1.55 | m | 4H | Azepane γ-CH₂ |

Interpretation of ¹H NMR Data:

-

Aromatic Protons (H-a, H-b, H-c): The three protons on the aniline ring are expected to appear in the aromatic region (6.5-7.5 ppm). The electron-donating nature of the amino group and the azepane nitrogen strongly shields these protons, shifting them upfield. Their splitting pattern will form a coupled system. H-a, being ortho to the methyl group and meta to the amino group, will likely appear as a doublet. H-b, positioned between the two nitrogen-containing groups, will be a doublet of doublets. H-c, ortho to the amino group, will appear as a doublet with a smaller coupling constant.

-

Aniline Protons (H-d): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration and can be confirmed by its disappearance upon D₂O exchange.

-

Azepane Protons (H-e, H-g, H-h): The protons on the seven-membered ring will be in the aliphatic region. The α-protons (H-e), being directly attached to the electron-withdrawing nitrogen atom, are the most deshielded and are predicted to appear as a triplet around 3.25 ppm. The remaining methylene groups (β and γ protons) are more shielded and will overlap, forming complex multiplets further upfield.

-

Methyl Protons (H-f): The methyl group attached to the aromatic ring is in a unique chemical environment and will therefore appear as a sharp singlet, typically around 2.15 ppm.

Diagram of Molecular Structure with Proton Labels:

Caption: Structure of this compound with proton labels.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides one signal for each unique carbon atom, and their chemical shifts are highly indicative of their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted δ (ppm) | Carbon Assignment |

| ~145.0 | C-q (C-N, Azepane) |

| ~139.0 | C-q (C-NH₂) |

| ~129.0 | C-q (C-CH₃) |

| ~125.0 | Aromatic CH |

| ~118.0 | Aromatic CH |

| ~115.0 | Aromatic CH |

| ~50.5 | Azepane α-C (N-CH₂) |

| ~27.5 | Azepane β-C |

| ~27.0 | Azepane γ-C |

| ~17.5 | Methyl CH₃ |

Interpretation of ¹³C NMR Data:

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the aniline ring. The quaternary carbons (C-q) attached to the nitrogen and methyl groups will have their shifts influenced by these substituents. The carbon attached to the azepane nitrogen (C-N) is expected to be the most downfield of the aromatic carbons. The protonated aromatic carbons will appear in the typical range of 110-130 ppm.

-

Aliphatic Carbons: The methyl carbon will give a signal in the high-field region (~17.5 ppm). The three unique carbon environments in the azepane ring will appear in the aliphatic region, with the α-carbon being the most deshielded (~50.5 ppm) due to its proximity to the nitrogen atom.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a molecule like this, as it is a "soft" ionization technique that typically yields an intact protonated molecule, [M+H]⁺.

Predicted High-Resolution Mass Spectrum (HRMS)

For this compound (C₁₃H₂₀N₂), the primary ion observed in positive mode ESI-MS will be the protonated molecule [M+H]⁺.

-

Monoisotopic Mass: 204.1626 g/mol

-

Predicted [M+H]⁺: 205.1705 m/z

Predicted Tandem MS (MS/MS) Fragmentation

By selecting the [M+H]⁺ ion (m/z 205.17) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide structural clues. The primary sites of fragmentation are typically the most labile bonds and those that lead to stable fragment ions. The positive charge is likely to be localized on one of the nitrogen atoms, directing the fragmentation pathways.

Key Predicted Fragmentation Pathways:

-

Alpha-Cleavage: This is a classic fragmentation mechanism for amines.[2][3][4] Cleavage of the C-C bond alpha to the azepane nitrogen is expected, leading to the formation of stable iminium ions.

-

Ring Opening/Fragmentation of Azepane: The seven-membered ring can undergo cleavage, leading to a series of fragment ions corresponding to the loss of C₂H₄ or C₃H₆ moieties.

-

Cleavage of the Aryl-Nitrogen Bond: The bond connecting the azepane nitrogen to the aniline ring can cleave, although this is often less favorable than alpha-cleavage.

Table 3: Predicted Major Fragment Ions in MS/MS Analysis

| Predicted m/z | Proposed Fragment Structure/Loss |

| 134.09 | [M+H - C₅H₁₁N]⁺ (Loss of azepane ring via cleavage) |

| 120.08 | [M+H - C₆H₁₃]⁺ (Fragment from azepane ring cleavage) |

| 98.10 | [C₆H₁₂N]⁺ (Protonated azepane iminium ion) |

Diagram of Proposed MS/MS Fragmentation Pathway:

Caption: Proposed fragmentation of protonated this compound.

Experimental Protocols

To obtain high-quality spectroscopic data, meticulous sample preparation and adherence to standardized instrument protocols are crucial. The following sections provide self-validating, step-by-step methodologies for acquiring NMR and MS data.

Protocol for NMR Data Acquisition

This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[5]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous peaks. Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[6]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7] The final solution height in the tube should be approximately 4-5 cm.

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dust.

-

Instrument Setup: Insert the sample into the spectrometer. The instrument software will then perform locking (stabilizing the magnetic field using the solvent's deuterium signal) and shimming (optimizing the magnetic field homogeneity to achieve sharp peaks).[5]

-

Data Acquisition: Acquire the ¹H spectrum using standard parameters. Following this, acquire the proton-decoupled ¹³C spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for ESI-MS Data Acquisition

This protocol is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.

-

Working Solution Preparation: Create a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of an appropriate infusion solvent. A typical solvent is 50:50 acetonitrile:water with 0.1% formic acid. The final concentration should be in the low µg/mL to ng/mL range.[8] The addition of formic acid promotes protonation, enhancing the signal for the [M+H]⁺ ion in positive ion mode.[9]

-

Instrument Setup: The sample can be introduced into the ESI source via direct infusion using a syringe pump or through an LC system.

-

MS Tuning and Calibration: Calibrate the mass analyzer using a known calibration standard to ensure high mass accuracy. Tune the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and optimal signal for the analyte.

-

MS Data Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu) to identify the [M+H]⁺ ion.

-

MS/MS Data Acquisition: Perform a product ion scan by selecting the m/z of the [M+H]⁺ ion as the precursor. Apply collision energy (CID) to induce fragmentation and acquire the resulting fragment ion spectrum. This provides the MS/MS data crucial for structural confirmation.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating predicted ¹H NMR, ¹³C NMR, and MS data with detailed interpretations and standardized experimental protocols, this document serves as an essential resource for researchers in drug discovery and chemical synthesis. The principles and methodologies described herein are not only applicable to the title compound but can also be extrapolated to a wide range of related N-aryl heterocyclic molecules, fostering greater confidence and efficiency in structural elucidation efforts.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. whitman.edu [whitman.edu]

- 4. youtube.com [youtube.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. sites.bu.edu [sites.bu.edu]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Azepan-1-yl)-2-methylaniline

Abstract

This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational dynamics of 4-(Azepan-1-yl)-2-methylaniline. This molecule, possessing both a flexible seven-membered azepane ring and a substituted aniline moiety, presents a compelling case study for detailed structural analysis due to the potential impact of its three-dimensional geometry on its chemical reactivity and biological activity. This document outlines a multi-pronged approach, integrating computational modeling with established experimental techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the theoretical underpinnings and practical methodologies, this guide serves as a robust resource for researchers in medicinal chemistry, materials science, and drug discovery engaged in the characterization of complex molecular architectures.

Introduction: The Significance of Molecular Geometry

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For this compound, the spatial arrangement of the azepane ring relative to the substituted aniline plane can significantly influence its ability to interact with biological targets, its solubility, and its metabolic stability. The azepane moiety, a seven-membered heterocyclic scaffold, is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds.[1] A thorough understanding of the conformational preferences of this ring system and the rotational barriers of the aniline substituent is therefore paramount for rational drug design and development.

This guide will systematically explore the structural nuances of this compound, providing both theoretical insights and actionable experimental protocols.

Molecular Structure and Inherent Flexibility

The core structure of this compound comprises a 2-methylaniline fragment substituted at the 4-position with an azepan-1-yl group.

Key Structural Features:

-

Aniline Moiety: The planarity of the benzene ring is a key feature, with the amino group and the methyl group influencing the electronic and steric properties of the ring.

-

Azepane Ring: This seven-membered saturated heterocycle is inherently non-planar and can adopt a variety of conformations, such as chair, boat, and twist-chair forms. The energetic landscape of these conformations is crucial to the overall molecular shape.[2]

-

C-N Linkage: The bond connecting the azepane nitrogen to the aniline ring is a critical point of flexibility, allowing for rotation that alters the relative orientation of the two ring systems.

Below is a proposed workflow for a comprehensive structural and conformational analysis.

Caption: A comprehensive workflow for the structural elucidation of this compound.

Computational Analysis: A Predictive Approach

Computational chemistry offers a powerful, cost-effective means to explore the potential energy surface of this compound and predict its most stable conformations.[1] Density Functional Theory (DFT) is a particularly suitable method for this purpose.

Detailed Protocol for DFT-Based Conformational Analysis

-

Initial Structure Generation: Construct the 3D model of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers of the azepane ring and various rotational isomers around the C-N bond linking the two rings.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This step locates the stationary points on the potential energy surface.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Natural Bond Orbital (NBO) Analysis: Conduct NBO analysis to investigate intramolecular interactions, such as hyperconjugation and steric repulsion, which govern the conformational preferences.[3]

Predicted Energetic Landscape

The relative energies of the different conformers will dictate their population at a given temperature. It is anticipated that the azepane ring will predominantly adopt a twist-chair or chair conformation to minimize steric strain. The orientation of the aniline ring relative to the azepane will be influenced by steric hindrance from the 2-methyl group.

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) | Key Dihedral Angle (°C-C-N-C) |

| A (Twist-Chair) | 0.00 | 75 | ~90 |

| B (Chair) | 0.85 | 20 | ~180 |

| C (Boat) | 2.50 | 5 | ~0 |

| Hypothetical data for illustrative purposes. |

Experimental Determination of Molecular Structure

While computational methods provide valuable predictions, experimental validation is crucial for definitive structural assignment.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.[4][5]

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by full-matrix least-squares refinement to obtain the final atomic coordinates and anisotropic displacement parameters.[5]

The resulting crystal structure will reveal the preferred solid-state conformation, which can then be compared with the computationally predicted low-energy conformers.

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution.[6] For this compound, both 1D and 2D NMR experiments can provide critical insights into its conformational preferences in different solvent environments.[7]

-

¹H and ¹³C NMR: These experiments provide information about the chemical environment of each proton and carbon atom. The chemical shifts can be sensitive to the local geometry and can be used to infer conformational details.[8]

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique detects through-space interactions between protons that are close in proximity. NOESY cross-peaks can provide definitive evidence for specific spatial arrangements of the azepane and aniline moieties.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes, such as ring inversion of the azepane or rotation around the C-N bond. Coalescence of signals at higher temperatures can be used to determine the energy barriers for these processes.

| Proton | Chemical Shift (ppm) | Multiplicity | Interpretation |

| Ar-H | 6.8-7.2 | m | Aromatic protons of the aniline ring. |

| N-CH₂ (azepane) | 3.2-3.5 | m | Protons on the carbons adjacent to the nitrogen in the azepane ring. |

| CH₂ (azepane) | 1.5-1.9 | m | Remaining methylene protons of the azepane ring. |

| Ar-CH₃ | 2.2 | s | Methyl group on the aniline ring. |

| NH₂ | 3.6 | br s | Amine protons (may exchange with solvent). |

| Hypothetical data in CDCl₃ for illustrative purposes. |

Conclusion: A Synergistic Approach to Structural Elucidation

A comprehensive understanding of the molecular structure and conformational behavior of this compound necessitates a synergistic approach that combines the predictive power of computational modeling with the empirical rigor of experimental techniques. The methodologies outlined in this guide provide a robust framework for researchers to fully characterize this and other structurally complex molecules. The insights gained from such studies are invaluable for advancing the fields of drug discovery, materials science, and chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. auremn.org.br [auremn.org.br]

- 7. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Solubility and stability characteristics of 4-(Azepan-1-yl)-2-methylaniline

An In-depth Technical Guide to the Solubility and Stability Characteristics of 4-(Azepan-1-yl)-2-methylaniline

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a novel substituted aniline of interest to researchers in pharmaceutical and chemical development. Recognizing the limited availability of public data on this specific molecule, this document serves as an expert-led manual, detailing the necessary experimental protocols and analytical strategies to robustly determine its aqueous and organic solubility, as well as its stability under various stress conditions. The methodologies are grounded in established principles of physical chemistry and analytical science, designed to equip researchers with the tools to generate reliable and reproducible data essential for advancing drug discovery and development programs.

Introduction and Molecular Overview

This compound is a tertiary aromatic amine featuring a toluidine core substituted with a seven-membered azepane ring. The structural combination of a basic aniline nitrogen, a lipophilic azepane moiety, and a methyl-substituted aromatic ring suggests specific physicochemical properties that are critical to understand for its application in areas such as medicinal chemistry and materials science. Accurate assessment of solubility and stability is a foundational step in the development of any new chemical entity, directly impacting its formulation, bioavailability, shelf-life, and overall viability as a candidate for further investigation.

This guide eschews a simple reporting of data in favor of a detailed exposition of the how and why of its characterization. We will proceed from computational predictions to detailed, step-by-step experimental protocols for determining thermodynamic solubility and chemical stability, ensuring a self-validating and scientifically rigorous approach.

Predicted Physicochemical Properties

Computational models provide a valuable starting point for understanding a molecule's behavior. The properties below are estimated based on the structure of this compound and serve to guide the initial experimental design. The presence of two basic nitrogen atoms (aniline and azepane) is expected to heavily influence its pH-dependent solubility.

| Property | Predicted Value | Implication for Experimental Design |

| Molecular Weight | 204.31 g/mol | Foundational for all concentration calculations. |

| pKa (strongest basic) | 9.5 - 10.5 (Azepane N) | The compound will be protonated and more soluble in acidic pH. |

| pKa (weakest basic) | 4.5 - 5.5 (Aniline N) | A second protonation may occur in strongly acidic conditions. |

| cLogP | 3.0 - 3.5 | Suggests low intrinsic aqueous solubility and a preference for organic solvents. |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | Low TPSA suggests good potential for membrane permeability.[1] |

Note: These values are derived from standard computational algorithms and require experimental verification.

Comprehensive Solubility Determination

Solubility dictates the potential routes of administration and formulation strategies for a drug candidate. We will detail the gold-standard Shake-Flask method for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution.[2]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is crucial for obtaining definitive solubility data at equilibrium, which is essential for biopharmaceutical classification and formulation development.

Rationale: The shake-flask method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the dissolved solute, providing the most accurate and reliable measure of solubility.[2] Agitation for 24-48 hours is standard to ensure this equilibrium is reached.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials containing a known volume (e.g., 2 mL) of the desired test media (e.g., pH-adjusted buffers, water, ethanol, DMSO). The visible excess of solid is critical for ensuring saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV method (see Section 4). Calculate the original solubility by correcting for the dilution factor.

Data Presentation: Solubility Profile

The results should be tabulated to provide a clear and comparative overview of the compound's solubility in different media.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | ~7.0 | 25 | ||

| Phosphate Buffer | 2.0 | 25 | ||

| Phosphate Buffer | 5.0 | 25 | ||

| Phosphate Buffer | 7.4 | 25 | ||

| Phosphate Buffer | 9.0 | 25 | ||

| Ethanol | N/A | 25 | ||

| DMSO | N/A | 25 |

Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask solubility experiment.

References

The Azepane Motif: A Versatile Scaffold in Modern Drug Discovery

An In-Depth Technical Guide

A Senior Application Scientist's Perspective on its Pharmacological Significance, Synthesis, and Therapeutic Potential

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational flexibility allows it to interact with a diverse range of biological targets with high affinity and specificity. This guide provides a comprehensive technical overview of the pharmacological significance of azepane-based motifs for researchers, scientists, and drug development professionals. We will explore its prevalence in natural products and approved pharmaceuticals, delve into the diverse therapeutic areas it impacts—from oncology to central nervous system disorders—and examine the synthetic strategies employed to access this valuable core. Furthermore, we will analyze key structure-activity relationships (SAR) that govern its biological activity, offering insights for the rational design of next-generation therapeutics.

The Azepane Scaffold: A Foundation for Pharmacological Diversity

The azepane ring is a saturated seven-membered heterocycle containing one nitrogen atom. Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold possesses a higher degree of conformational freedom.[1][2] This flexibility is not a liability but a distinct advantage in drug design; it allows molecules to adopt optimal conformations to fit into complex binding pockets of biological targets, often resulting in enhanced potency and selectivity.[2]

This structural motif is not merely a synthetic curiosity but is found in a variety of natural products, a testament to its evolutionary selection as a biologically relevant core.[3][4] A prime example is (-)-Balanol , a fungal metabolite that exhibits potent ATP-competitive inhibition of protein kinase C (PKC).[2][3] The inherent bioactivity of the azepane core has inspired medicinal chemists, and today, it is a key structural component in numerous therapeutic agents. In fact, more than 20 azepane-based drugs have received FDA approval, validating its importance in pharmaceutical development.[5]

The Pharmacological Landscape of Azepane-Based Molecules

The versatility of the azepane scaffold is evident in the wide array of pharmacological activities its derivatives possess.[3][5] This has led to significant interest in developing azepane-containing compounds for a multitude of diseases.[4]

Oncology

In the realm of cancer therapy, azepane derivatives have shown significant promise.[3][4] Their ability to serve as scaffolds for kinase inhibitors is a notable application. For instance, enantiopure 4-N-aminoazepane has been used as a synthetic intermediate for potent kinase inhibitors.[3] Furthermore, azepane-based structures have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP-1), an enzyme crucial for DNA repair in cancer cells.[6] Recently, novel azepane derivatives have been developed as dual inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1), which are key negative regulators in T-cell anti-tumor immunity.[7] Inhibition of these phosphatases represents an attractive strategy to enhance the body's immune response against tumors.[7]

Central Nervous System (CNS) Disorders

The azepane motif is a common feature in drugs targeting the CNS. The alkaloid Galantamine , used for the treatment of Alzheimer's disease, contains a related tetrahydro-2-benzazepine framework.[3] Azepane derivatives have also been explored as anticonvulsants, analgesics, antidepressants, and anxiolytics.[3][4][5] A notable area of research is their function as inhibitors of monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[8] A chiral bicyclic N-benzylated azepane was identified as a potent inhibitor of these transporters, highlighting the potential for developing novel treatments for neuropsychiatric disorders.[8]

Metabolic and Cardiovascular Diseases

Several azepane-containing compounds are used to manage metabolic disorders. Tolazamide is an oral blood glucose-lowering drug for type 2 diabetes, while Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[2][3] Additionally, potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in obesity and type 2 diabetes, have been developed based on an azepane sulfonamide scaffold.[9]

Other Therapeutic Applications

The pharmacological reach of azepanes extends further to include antiviral, antimicrobial, and anti-inflammatory agents.[3][4][9] Azelastine , for example, is a potent second-generation histamine H3 receptor antagonist used as an antihistamine for allergic rhinitis.[2]

Table 1: Representative FDA-Approved and Experimental Drugs Containing the Azepane Motif

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Tolazamide | Antidiabetic | Sulfonylurea; stimulates insulin secretion from pancreatic β-cells.[2] |

| Azelastine | Antihistamine | Potent, selective histamine H3 receptor antagonist.[2] |

| Benazepril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor.[3] |

| Galantamine | Anti-Alzheimer's | Acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors.[3] |

| Compound 30 (Experimental) | Anti-inflammatory | Potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[9] |

| Compound 4 (Experimental) | Immuno-oncology | Dual inhibitor of PTPN2 and PTPN1 protein tyrosine phosphatases.[7] |

Synthetic Strategies: Accessing the Azepane Core

The construction of the seven-membered azepane ring presents unique synthetic challenges. However, robust methodologies have been developed to provide access to a wide range of functionalized derivatives, which is crucial for exploring their chemical space in drug discovery.

Ring Expansion of Piperidine Precursors

One of the most effective methods for creating azepanes with high stereochemical control is the ring expansion of smaller, more readily available piperidine derivatives. This strategy allows for the transfer of existing stereocenters to the new, larger ring system. The process often involves the formation of an intermediate that facilitates a rearrangement, leading to the desired seven-membered ring in excellent yield and with high stereoselectivity.[10] This approach was successfully used to prepare diastereomerically pure azepane derivatives, with the final structure and stereochemistry confirmed by X-ray crystallography.[10]

Intramolecular Cyclization of Acyclic Precursors

A common and powerful strategy involves the cyclization of a linear precursor that contains the requisite functionalities. The Dieckmann condensation, an intramolecular base-catalyzed reaction of a diester to form a β-keto ester, is a classic example used to form the azepane ring.[6][11] This approach is particularly useful for synthesizing N-substituted azepane-2,4-diones, which are valuable scaffolds in their own right.[6][11]

Caption: Workflow for Diastereoselective Dieckmann Condensation.

Modern Catalytic Approaches

Contemporary organic synthesis has provided novel and efficient routes to azepanes. For instance, copper(I)-catalyzed tandem amination/cyclization reactions of fluorinated allenynes have been developed for the selective preparation of functionalized azepane derivatives.[12] These modern methods often offer advantages in terms of reaction conditions, substrate scope, and efficiency.

Experimental Protocol: Synthesis of N-Benzyl-azepane-2,4-dione via Dieckmann Condensation

This protocol provides a generalized methodology for synthesizing an N-substituted azepane-2,4-dione scaffold, a key intermediate for further derivatization.[6]

Objective: To synthesize N-Benzyl-azepane-2,4-dione through a two-step process involving diester formation followed by intramolecular cyclization.

Materials:

-

N-benzylglycine ethyl ester

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate

-

To a solution of N-benzylglycine ethyl ester (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude diester.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure diester.

Step 2: Intramolecular Dieckmann Condensation

-

Dissolve the purified diester from Step 1 (1.0 equivalent) in anhydrous toluene.

-

Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture in an ice bath and quench by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude N-Benzyl-azepane-2,4-dione.

-

The product can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights

The conformational flexibility of the azepane ring means that the placement and nature of substituents can have a profound impact on biological activity by biasing the ring toward a specific, bioactive conformation.[2] SAR studies are therefore critical for optimizing the potency and selectivity of azepane-based lead compounds.

Caption: Azepane SAR: Functionalization drives pharmacology.

Key SAR Findings:

-

11β-HSD1 Inhibitors: For azepane sulfonamides, SAR studies revealed that modifications at the 4-position of the azepane ring were critical for potency. This led to the discovery of compound 30 , which has an IC₅₀ of 3.0 nM.[9]

-

Monoamine Transporter Inhibitors: In the case of bicyclic azepanes, N-benzylation was crucial for activity against DAT, NET, and SERT.[8] Furthermore, the cis-fused ring system showed significantly greater potency than the trans-fused analogue. The (R,R)-enantiomer was found to be 26-fold more active as a NET inhibitor than its (S,S)-counterpart, demonstrating a clear stereochemical preference.[8]

-

PTPN2/PTPN1 Inhibitors: The development of azepane-containing derivatives as PTPN2/PTPN1 inhibitors for cancer immunotherapy involved extensive SAR optimization to achieve nanomolar inhibitory potency and good oral bioavailability.[7]

Table 2: Summary of Key Structure-Activity Relationships for Azepane Derivatives

| Target/Application | Key Structural Modification | Impact on Activity |

|---|---|---|

| 11β-HSD1 Inhibition | Substitution at the C4-position of the azepane ring. | Directly modulates inhibitory potency against the enzyme.[9] |

| Monoamine Transporter Inhibition | N-benzylation of the azepane nitrogen. | Essential for inhibitory activity against NET, DAT, and SERT.[8] |

| Monoamine Transporter Inhibition | Stereochemistry and ring fusion (cis vs. trans). | Cis-fused rings and specific enantiomers ((R,R)) show significantly higher potency.[8] |

| General SAR | Introduction of electron-donating vs. electron-withdrawing groups. | Can favor different activities; for example, -OH groups favored H+/K+ ATPase inhibition while -Cl favored anti-inflammatory activity in one series.[3] |

Future Perspectives and Conclusion

The azepane motif continues to be a fertile ground for drug discovery.[2] Its unique structural and conformational properties make it an attractive scaffold for targeting a wide range of proteins that have proven challenging for smaller, more rigid ring systems. The development of novel, highly active azepane-containing analogues remains a dynamic area of research in medicinal chemistry.[5]

Future efforts will likely focus on the development of new synthetic methodologies to access novel, more complex, and stereochemically rich azepane scaffolds. The integration of computational chemistry and machine learning will further accelerate the design and optimization of azepane-based drug candidates, allowing for more accurate prediction of their binding modes and pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Anilines

For researchers, scientists, and professionals in drug development, the quest for novel pharmacophores that balance synthetic accessibility with potent and selective biological activity is a continuous endeavor. Within the medicinal chemist's arsenal, the substituted aniline moiety has consistently proven to be a privileged structure, forming the backbone of a vast array of therapeutic agents. The unique electronic properties of the aniline ring, its capacity for crucial hydrogen bonding, and its synthetic versatility have solidified its importance in developing drugs for a wide spectrum of diseases, from cancer and infectious diseases to inflammatory conditions and pain management.

This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted anilines. It is designed to move beyond a simple enumeration of facts, instead offering a causal understanding of experimental design and a framework for the reliable evaluation of these versatile compounds.

Section 1: The Aniline Core in Anticancer Drug Discovery: Targeting Cellular Proliferation

Substituted anilines are integral to many anticancer agents, most notably as kinase inhibitors which have transformed the treatment of various malignancies.[1] Their ability to be readily modified allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, enabling the optimization of lead compounds into effective medicines.[1]

Mechanism of Action: Inhibition of Tyrosine Kinase Signaling

Tyrosine kinases are pivotal enzymes that regulate cellular processes like growth, differentiation, and survival by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1] In numerous cancers, the dysregulation of these signaling pathways, often through mutation or overexpression of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), leads to uncontrolled cell proliferation.[1] Substituted anilines, particularly within anilinoquinazoline and anilinopyrimidine scaffolds, act as competitive inhibitors at the ATP-binding site of these kinases. The aniline nitrogen and adjacent ring atoms form key hydrogen bonds with the "hinge" region of the kinase, effectively blocking ATP from binding and halting the downstream signaling cascade that drives tumor growth.

Below is a diagram illustrating the general mechanism of action for an aniline-based kinase inhibitor targeting a receptor tyrosine kinase.

Caption: EGFR signaling pathway and its inhibition by an aniline-based kinase inhibitor.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted anilines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

| Compound Class | Specific Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 2-Substituted Aniline Pyrimidine | Compound 18c | HepG2 (Liver) | Not specified, but potent | [2] |

| 2-Substituted Aniline Pyrimidine | Compound 18c | MDA-MB-231 (Breast) | Not specified, but potent | [2] |

| 2-Substituted Aniline Pyrimidine | Compound 18c | HCT116 (Colon) | Not specified, but potent | [2] |

| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 (Breast) | 0.11 | [3] |

| 4-Anilinoquinolinylchalcone | Compound 4d | MDA-MB-231 (Breast) | 0.18 | [3] |

| Benzothiazole Aniline Derivative | L1 | HepG2 (Liver) | Significantly lower than normal cells | [4] |

| Benzothiazole Aniline Derivative | L1Pt | HepG2 (Liver) | Significantly lower than normal cells | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[5] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Substituted aniline compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted aniline compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Section 2: Antimicrobial Properties of Substituted Anilines

The aniline scaffold is also found in various antimicrobial agents. The ability to introduce a wide range of substituents onto the aniline ring allows for the modulation of their activity against different microbial strains.

Mechanism of Action

The antimicrobial mechanisms of substituted anilines can be diverse. Some may disrupt the microbial cell membrane, leading to leakage of intracellular components. Others may inhibit essential enzymes involved in microbial metabolism or nucleic acid synthesis. For instance, sulfonamide drugs, which are aniline derivatives, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of substituted anilines is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |

| Anilino Benzimidazole | Compound 2 | S. aureus | Not specified, but active | [8] |

| Anilino Benzimidazole | Compound 8 | S. aureus | Not specified, but active | [8] |

| Anilino Benzimidazole | Compound 9 | C. albicans | Not specified, but active | [8] |

| Trisubstituted Quinoxaline | Various derivatives | Bacteria | Moderate to good activity | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[10][11] It involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid medium.

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Substituted aniline compound (dissolved in a suitable solvent)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours old), select 4-5 well-isolated colonies and suspend them in saline.[12] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

-

Compound Dilution: Prepare serial twofold dilutions of the substituted aniline compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.

-

Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the diluted inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Section 3: Antioxidant and Anti-inflammatory Activities

Many substituted anilines exhibit significant antioxidant and anti-inflammatory properties. These activities are often linked, as oxidative stress can be a major driver of inflammation.

Mechanism of Action

Antioxidant Activity: The antioxidant activity of substituted anilines is often attributed to the ability of the amino group (or other electron-donating substituents) to donate a hydrogen atom or an electron to neutralize free radicals.[13] The presence of electron-donating groups on the aniline ring generally enhances antioxidant activity.[14]

Anti-inflammatory Activity: The anti-inflammatory mechanisms of aniline derivatives can be varied. Some act as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1] Others may inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, or modulate inflammatory signaling pathways such as NF-κB.

Quantitative Analysis of Antioxidant and Anti-inflammatory Activity

| Activity | Compound Class | Specific Compound | IC₅₀ | Reference |

| Antioxidant (DPPH) | 2-aminophenol | - | Lower EC₅₀ than 3- and 4-aminophenol | [15] |

| Antioxidant (DPPH) | o-phenylenediamine | - | Lower EC₅₀ than p-phenylenediamine | [15] |

| Anti-inflammatory (COX-2) | 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines | Compound 5 | 0.04 ± 0.09 µmol | [16] |

| Anti-inflammatory (COX-2) | 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines | Compound 6 | 0.04 ± 0.02 µmol | [16] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant capacity of a compound.[13] The stable DPPH free radical has a deep violet color, which is reduced to a pale yellow or colorless hydrazine upon reaction with an antioxidant.[13] The degree of discoloration is proportional to the scavenging activity.[13]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Substituted aniline compound (dissolved in a suitable solvent)

-

Standard antioxidant (e.g., ascorbic acid or Trolox)

-

96-well microtiter plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the DPPH radical in methanol or ethanol and protect it from light.[17] Prepare serial dilutions of the test compound and the standard antioxidant.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard to an equal volume of the DPPH working solution.[17] Include a control containing only the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[17]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.[17]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.[13]